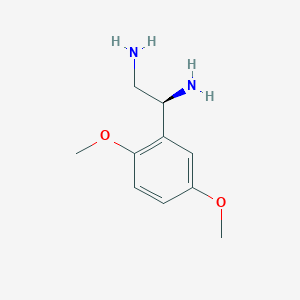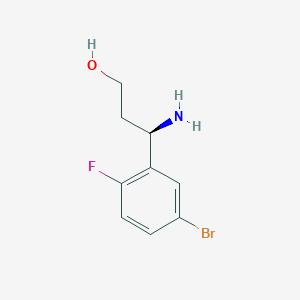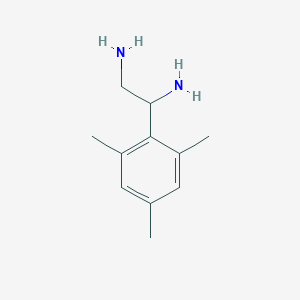
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C12H20N2. It is also known by its IUPAC name, N1-(mesitylmethyl)-1,2-ethanediamine . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an ethane-1,2-diamine backbone. It is a solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides, depending on the oxidizing agent used.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: This compound has two mesityl groups attached to the ethane-1,2-diamine backbone, making it more sterically hindered and potentially more selective in its interactions.
Ethanone, 1-(2,4,6-trimethylphenyl)-: This compound has a ketone group instead of amino groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3 |
Clave InChI |
CZXPCBGOKOOGDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



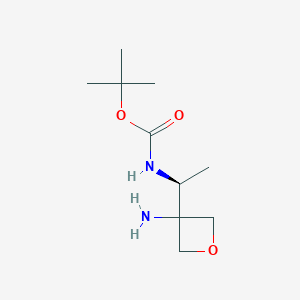
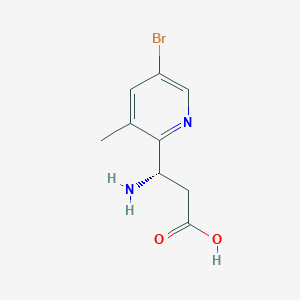
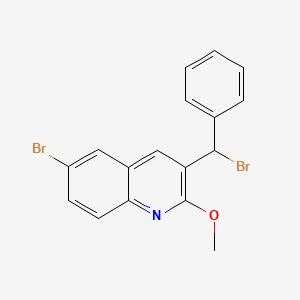
![8-(3-Fluoro-4-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B13045782.png)
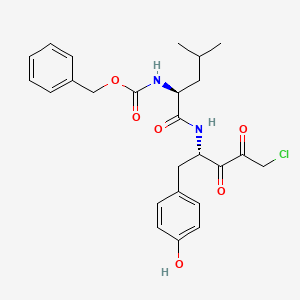
![2-(3-Methoxyphenyl)imidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13045811.png)

![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13045822.png)

